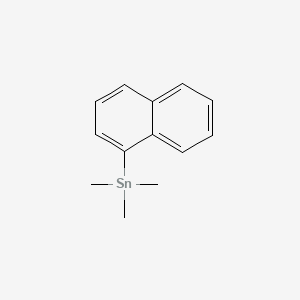![molecular formula C13H11N3O B8644494 [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, attached to a phenylmethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by its fusion to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and conditions is critical to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include heat or light to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(Pyridin-2-yl)oxazole]: Similar in structure but lacks the phenylmethanamine group.
[3-(Pyridin-2-yl)imidazole]: Contains an imidazole ring instead of an oxazole ring.
[2-(Pyridin-2-yl)thiazole]: Features a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H11N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H,8,14H2 |
Clé InChI |
KSOIZAUIMVMSJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)



![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)



![1-Bromo-2-[4-(methanesulfonyl)phenyl]-6-methoxynaphthalene](/img/structure/B8644498.png)
![4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol](/img/structure/B8644503.png)

